molecular formula C9H9F3 B1317745 2,3-Dimethylbenzotrifluoride CAS No. 80245-28-9

2,3-Dimethylbenzotrifluoride

Cat. No.: B1317745
CAS No.: 80245-28-9
M. Wt: 174.16 g/mol
InChI Key: VERXMJNGDGKQBH-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzotrifluoride is an aromatic compound characterized by the presence of two methyl groups and one trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound. This compound is of interest in various fields due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

1,2-Dimethyl-3-(trifluoromethyl)benzene plays a role in biochemical reactions primarily due to its aromatic structure and the presence of the trifluoromethyl group. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more likely to interact with lipid membranes and hydrophobic pockets of proteins . This compound can interact with enzymes and proteins through hydrophobic interactions and van der Waals forces. For example, it may bind to cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .

Cellular Effects

1,2-Dimethyl-3-(trifluoromethyl)benzene can influence cell function by interacting with cell membranes and intracellular proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . This compound may also impact cell signaling pathways by modulating the activity of membrane-bound receptors and ion channels. Additionally, it could influence gene expression by interacting with nuclear receptors and transcription factors .

Molecular Mechanism

At the molecular level, 1,2-Dimethyl-3-(trifluoromethyl)benzene exerts its effects through several mechanisms. It can bind to hydrophobic pockets of enzymes and proteins, altering their conformation and activity . This compound may act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, it could inhibit cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates . Additionally, it may influence gene expression by binding to nuclear receptors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dimethyl-3-(trifluoromethyl)benzene can change over time due to its stability and potential degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,2-Dimethyl-3-(trifluoromethyl)benzene in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses could result in significant biochemical and physiological changes . Threshold effects may be observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, such as oxidative stress, inflammation, and cellular damage .

Metabolic Pathways

1,2-Dimethyl-3-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . The presence of the trifluoromethyl group may influence the metabolic flux and levels of metabolites, potentially affecting overall metabolic activity .

Transport and Distribution

Within cells and tissues, 1,2-Dimethyl-3-(trifluoromethyl)benzene is transported and distributed based on its lipophilicity and interactions with transporters and binding proteins . This compound can diffuse across lipid membranes and accumulate in hydrophobic regions, such as lipid droplets and membrane-bound organelles . Transporters, such as ATP-binding cassette (ABC) transporters, may facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of 1,2-Dimethyl-3-(trifluoromethyl)benzene is influenced by its chemical properties and interactions with cellular components . This compound may localize to specific compartments, such as the endoplasmic reticulum, mitochondria, and lipid droplets . Targeting signals and post-translational modifications may direct its distribution within cells, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbenzotrifluoride can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the trifluoromethylation of a pre-existing dimethylbenzene compound using reagents like trifluoromethyl iodide and a suitable catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation reactions. These reactions are carried out in reactors designed to handle the exothermic nature of the process and to ensure efficient mixing of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethylbenzotrifluoride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylbenzotrifluoride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and can influence its interactions with biological targets, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

1,2-dimethyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-6-4-3-5-8(7(6)2)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERXMJNGDGKQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507699
Record name 1,2-Dimethyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80245-28-9
Record name 1,2-Dimethyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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